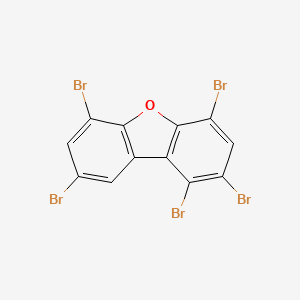
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- is a chemical compound that contains a silane group bonded to a 1,5-dioxo-1,5-pentanediyl group, with two 1,1-dimethylethyl and dimethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- typically involves the reaction of silane precursors with 1,5-dioxo-1,5-pentanediyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides. Substitution reactions can result in the formation of various silane derivatives with different functional groups.
Scientific Research Applications
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in biomolecular labeling and imaging.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in catalysis, the compound may interact with substrates to facilitate chemical transformations. In biological systems, it may bind to specific biomolecules to enable imaging or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)ethyl-
- Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylpropyl)dimethyl-
Uniqueness
The uniqueness of Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
223386-89-8 |
|---|---|
Molecular Formula |
C17H36O2Si2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1,5-bis[tert-butyl(dimethyl)silyl]pentane-1,5-dione |
InChI |
InChI=1S/C17H36O2Si2/c1-16(2,3)20(7,8)14(18)12-11-13-15(19)21(9,10)17(4,5)6/h11-13H2,1-10H3 |
InChI Key |
ZRQRHZNZKDPWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(=O)CCCC(=O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
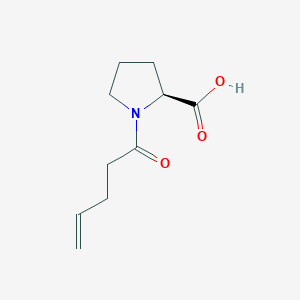
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
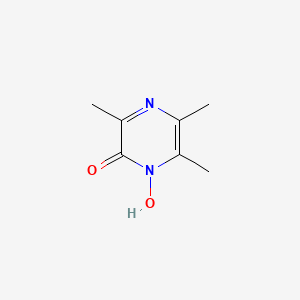
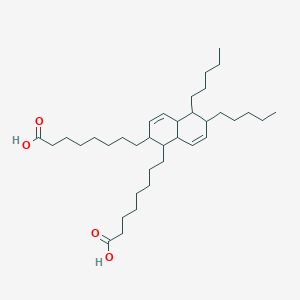
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
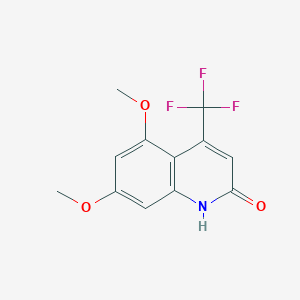
silane](/img/structure/B14242736.png)
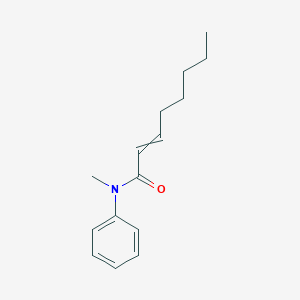
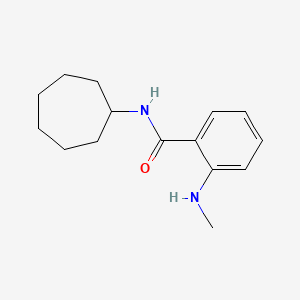
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
